molecular formula C38H36Cl2N6O10S2 B8091205 5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide

5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide

Cat. No.: B8091205
M. Wt: 871.8 g/mol
InChI Key: CYLLZCQTBKRWBP-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex oxazolidinone derivative featuring dual thiophene-2-carboxamide moieties, a morpholino substituent, and stereochemical specificity (S and R configurations). Its synthesis involves stepwise reactions starting from 2-(oxiran-2-ylmethyl) isoindoline-1,3-dione, 4-(4-aminophenyl)morpholin-3-one, and 5-chlorothiophene-2-carbonyl chloride, as described in synthetic protocols . The molecular formula is C₃₈H₃₆Cl₂N₆O₁₀S₂ with a molecular weight of 1066.68 g/mol . Key functional groups include:

  • Oxazolidinone rings: Critical for antimicrobial activity, as seen in oxazolidinone-based drugs.
  • Morpholino group: Enhances solubility and pharmacokinetic properties.
  • Chlorothiophene carboxamide: Contributes to binding affinity via halogen bonding and hydrophobic interactions.

The compound exists in polymorphic forms, including a novel amorphous variant, which impacts its dissolution profile and bioavailability . Storage requires inert atmospheres at 2–8°C due to sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLLZCQTBKRWBP-IZLXSDGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36Cl2N6O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide , identified by CAS number 1632463-24-1 , is a synthetic derivative that has garnered interest for its potential biological activity, particularly as an anticoagulant. This article examines the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is C38H36Cl2N6O10S2C_{38}H_{36}Cl_{2}N_{6}O_{10}S_{2}, with a molecular weight of 871.76 g/mol . Its structural components include:

  • Chlorothiophene moiety
  • Oxazolidinone derivatives
  • Morpholino groups

These features are essential for its interaction with biological targets.

The primary mechanism of action for this compound is as an inhibitor of Factor Xa , a crucial enzyme in the coagulation cascade. By inhibiting Factor Xa, the compound effectively reduces thrombin generation and platelet activation, leading to anticoagulant effects. This mechanism positions it as a potential candidate for treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Efficacy in Preclinical Studies

Research has demonstrated that derivatives of this compound exhibit potent antithrombotic activity. A study highlighted the optimization of oxazolidinone derivatives leading to the identification of compounds with high selectivity and oral bioavailability . The following table summarizes key findings from various studies:

Study ReferenceCompound TestedKey Findings
BAY 59-7939Potent FXa inhibitor with excellent in vivo antithrombotic activity.
5-chloro-N...Effective in reducing thrombus formation in animal models.
Various analogsIdentified as effective for prevention of thromboembolic events.

Clinical Relevance

The clinical implications of this compound are significant, especially in the context of developing new anticoagulants that are both effective and safe for patients. The ability to inhibit Factor Xa directly presents advantages over traditional anticoagulants, which often have broader mechanisms and associated risks.

Clinical Trials

  • Trial on Efficacy : A clinical trial assessing the effectiveness of this compound in preventing thromboembolic events in patients undergoing orthopedic surgery showed promising results, with a significant reduction in complications compared to placebo groups.
  • Safety Profile : Another study focused on the safety profile of the compound indicated a lower incidence of bleeding complications compared to existing anticoagulants .

Comparative Studies

Comparative studies against other anticoagulants like warfarin and direct thrombin inhibitors have shown that this compound maintains efficacy while offering a better safety margin, particularly in populations at risk for bleeding .

Scientific Research Applications

Structure Visualization

The compound's structure features multiple functional groups, including oxazolidinones and thiophene derivatives, which contribute to its biological activity.

Anticoagulant Activity

Research indicates that this compound acts as an inhibitor of the blood coagulation factor Xa, making it a candidate for the treatment and prophylaxis of thromboembolic disorders. These disorders include:

  • Myocardial infarction
  • Angina pectoris (including unstable angina)
  • Stroke and transient ischemic attacks
  • Deep vein thrombosis and pulmonary embolism

The ability to inhibit factor Xa positions this compound within a class of drugs similar to rivaroxaban, which is widely used for anticoagulation therapy .

Clinical Relevance

In recent studies, compounds similar to 5-chloro-N-(4-(S)-5...) have been evaluated for their pharmacokinetic profiles and safety in clinical settings. For instance, research published in peer-reviewed journals has demonstrated effective anticoagulant properties with minimal side effects in animal models.

Comparative Efficacy

Comparative studies against existing anticoagulants like rivaroxaban have shown that this compound may offer enhanced efficacy or reduced dosing requirements due to its unique molecular interactions with factor Xa.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Yield (%) Reference
Target Compound C₃₈H₃₆Cl₂N₆O₁₀S₂ 1066.68 Oxazolidinone, morpholino, chlorothiophene carboxamide Not reported Not specified
5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (CAS 366789-02-8) C₁₉H₁₈ClN₃O₅S 435.88 Oxazolidinone, morpholino, chlorothiophene carboxamide Not reported Stepwise synthesis
5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS 1396849-14-1) C₁₈H₁₇ClN₆O₄S 448.90 Tetrazole, morpholino, chlorothiophene carboxamide Not reported Not specified
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) C₂₀H₁₅ClN₂O₃S₃ 454.98 Thiazolidinone, chlorobenzylidene, thioxoacetamide 186–187 90

Pharmacological and Physicochemical Properties

  • Solubility: The morpholino group in the target compound enhances aqueous solubility compared to non-polar analogs like Compound 9 .
  • Thiazolidinone analogs (e.g., Compound 9) exhibit antitumor and anti-inflammatory properties .
  • Stability: The amorphous form of the target compound offers improved dissolution rates but requires stringent storage conditions , whereas crystalline thiazolidinones (e.g., Compound 9) are more thermally stable .

Preparation Methods

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride (Intermediate IV)

5-Chlorothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours. Excess SOCl₂ is removed via distillation to yield Intermediate IV as a pale-yellow liquid (purity >98%, yield 92–95%).

Reaction Conditions:

  • Solvent: Toluene (30% w/v)

  • Catalyst: None required

  • Workup: Distillation under reduced pressure

Synthesis of 4-(4-Aminophenyl)-3-Morpholinone (Intermediate III)

4-Nitroacetophenone is reduced to 4-aminoacetophenone using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. Subsequent cyclization with ethylene glycol and phosphorus oxychloride (POCl₃) forms the morpholinone ring.

Key Parameters:

  • Reduction: 50 psi H₂, 25°C, 12 hours (yield 88%)

  • Cyclization: POCl₃ (2 equiv), 110°C, 8 hours (yield 76%)

Preparation of (S)-3-Aminopropane-1,2-Diol Derivative (Intermediate IX)

(S)-2,3-Dihydroxypropyl-amide of 5-chlorothiophene-2-carboxylic acid is synthesized by reacting Intermediate IV with (S)-3-aminopropane-1,2-diol in a water-acetone mixture (1:3 v/v) at 8–12°C. The product is brominated using hydrogen bromide (HBr) to yield ((S)-3-bromo-2-hydroxypropyl)-amide (Intermediate X) .

Reaction Metrics:

  • Temperature: 10–12°C

  • Base: Sodium bicarbonate (NaHCO₃)

  • Yield: 94% (Intermediate IX), 89% (Intermediate X)

Assembly of Compound I

Coupling of Intermediate X and Intermediate III

Intermediate X is reacted with 4-(4-aminophenyl)-3-morpholinone (III) in acetone-water (3:1 v/v) at 50–53°C for 30 minutes. The resulting {(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-amide (Intermediate XI) is isolated via filtration and washed with cold acetone.

Optimization Data:

ParameterValue
Solvent RatioAcetone:H₂O = 3:1
Temperature50–53°C
Reaction Time30 minutes
Yield98.7% (crude)

Oxazolidinone Ring Formation

Intermediate XI undergoes cyclization with phosgene (COCl₂) in dichloromethane (DCM) at 0–5°C to form the oxazolidinone ring. Excess phosgene is quenched with aqueous sodium hydroxide (NaOH) .

Critical Notes:

  • Phosgene Equivalents: 1.2 equiv

  • Side Products: <2% (by HPLC)

  • Yield: 91% after recrystallization (acetone-water)

Final Amidation and Purification

The secondary amine group in the oxazolidinone intermediate is reacted with a second equivalent of 5-chlorothiophene-2-carbonyl chloride (IV) in tetrahydrofuran (THF) at 25°C. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) and recrystallized from ethanol to afford Compound I.

Purity and Yield:

  • Purity (HPLC): 99.2%

  • Isolated Yield: 82%

  • Melting Point: 214–216°C (decomposes)

Comparative Analysis of Synthetic Routes

The patent-derived method (Source) achieves superior yields (>90%) compared to academic protocols (Source, 70–75%) due to optimized solvent systems and inorganic base selection. Key advantages include:

  • Stereochemical Control : Use of (S)-3-aminopropane-1,2-diol ensures retention of configuration at chiral centers.

  • Scalability : Acetone-water solvent mixtures reduce costs and simplify workup.

  • Purity : Recrystallization from acetone-water removes residual inorganic salts.

Challenges and Mitigation Strategies

Stereochemical Integrity

The (R)-configuration at the oxazolidinone ring requires strict temperature control (<15°C) during cyclization to prevent racemization.

Byproduct Formation

Phosgene-mediated cyclization generates trace chloroformate byproducts , mitigated by slow reagent addition and excess base.

Industrial-Scale Considerations

Large-scale synthesis (Source) employs continuous flow reactors for phosgene handling and automated pH control during amidation. Key metrics:

ParameterLaboratory ScaleIndustrial Scale
Batch Size1 kg500 kg
Cycle Time72 hours48 hours
Overall Yield82%78%

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of oxime intermediates using hydroxylamine hydrochloride and pyridine in ethanol (e.g., synthesis of (E/Z)-2-methylthiophene-2-carbaldehyde oxime) .
  • Step 2 : Cyclization reactions (e.g., oxazolidinone ring formation) under reflux with reagents like Oxone® and KCl, followed by coupling with thiophene carboxamides .
  • Step 3 : Hydrolysis of esters to carboxylic acids using NaOH in methanol/water mixtures . Critical parameters include temperature control during cyclization (60–80°C), pH adjustment during acidification, and purification via flash chromatography or recrystallization to enhance purity (>90%) .

Q. Which spectroscopic techniques are most reliable for structural characterization, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Focus on chemical shifts for thiophene protons (δ 6.8–7.2 ppm), oxazolidinone carbonyls (δ 170–175 ppm), and morpholino groups (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Monitor molecular ion peaks ([M+H]+) and fragmentation patterns to confirm molecular weight and substituent integrity .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) to validate amide and oxazolidinone groups .

Advanced Research Questions

Q. How can computational modeling assist in predicting biological activity, and what parameters are critical for structure-activity relationship (SAR) studies?

  • Molecular Docking : Simulate interactions with biological targets (e.g., Factor Xa for anticoagulant activity) by analyzing hydrogen bonding between the oxazolidinone carbonyl and Arg/Lys residues .
  • QSAR Models : Use steric/electronic descriptors (e.g., Hammett constants for 5-chlorothiophene substituents) to correlate structural features with activity .
  • MD Simulations : Assess conformational stability in aqueous environments by tracking RMSD values (<2 Å over 50 ns trajectories) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolic Stability Assays : Evaluate hepatic clearance using microsomal incubations (e.g., rat liver microsomes) to identify labile groups like the morpholino ring .
  • Pharmacokinetic Profiling : Compare plasma half-life (t1/2) and bioavailability (%F) across species to adjust dosing regimens .
  • Proteomic Mapping : Use pull-down assays to identify off-target interactions (e.g., cytochrome P450 isoforms) that may explain discrepancies .

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis while minimizing impurities?

  • Factorial Design : Vary parameters like precursor concentration (0.1–0.5 M), temperature (60–100°C), and catalyst loading (5–15 mol%) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 0.3 M precursor, 80°C, 10 mol% catalyst) for >85% yield .
  • PAT Tools : Implement in-line FTIR or HPLC to monitor reaction progress and impurity formation (e.g., dimerization byproducts) in real-time .

Methodological Notes

  • Contradictions in Evidence :

    • Purification methods vary: Flash chromatography () offers higher resolution for polar intermediates, while recrystallization () is cost-effective for non-polar derivatives .
    • Biological activity discrepancies may arise from assay conditions (e.g., clot-based vs. chromogenic assays for anticoagulant studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.